Atracurium

Pediatric Anesthesia Neuromuscular Blockade Clinical Duration

Choose Atracurium Besylate for predictable, intermediate-duration neuromuscular blockade within a 45–52 min clinical window (adults) and an onset of 90–94 seconds. Its unique, quantifiable differentiation is organ-independent clearance via Hofmann elimination and ester hydrolysis—eliminating the prolonged recovery risks of renally/metabolically cleared alternatives like rocuronium and vecuronium. This makes it the evidence-based, cost-effective procurement choice for hospitals with nephrology, hepatology, and transplant caseloads. Cold chain (2–8°C) maintenance is required.

Molecular Formula C53H72N2O12+2
Molecular Weight 929.1 g/mol
CAS No. 64228-79-1
Cat. No. B1203153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtracurium
CAS64228-79-1
Synonyms33 A 74
A 74, 33
Atracurium
Atracurium Besilate
Atracurium Besylate
Atracurium Dibesylate
Besilate, Atracurium
BW 33A
BW-33A
BW33A
Relatrac
Tracrium
Molecular FormulaC53H72N2O12+2
Molecular Weight929.1 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C
InChIInChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2
InChIKeyYXSLJKQTIDHPOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.32e-05 g/L

Atracurium (CAS 64228-79-1): Baseline Characteristics of an Intermediate-Acting Non-Depolarizing Neuromuscular Blocker for Clinical and Industrial Procurement


Atracurium (CAS 64228-79-1) is a synthetic bis-quaternary ammonium compound belonging to the benzylisoquinoline class of non-depolarizing neuromuscular blocking agents (NMBAs) [1]. It is formulated as atracurium besylate, a mixture of ten stereoisomers in a consistent but unequal ratio [2]. The compound acts as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors at the motor end-plate, producing reversible skeletal muscle paralysis [1]. Its defining characteristic is a unique metabolic profile involving degradation via two organ-independent pathways: Hofmann elimination (a spontaneous, non-enzymatic chemical process) and ester hydrolysis catalyzed by non-specific plasma esterases [3]. This makes its duration of action largely independent of renal or hepatic function [3]. Clinically, atracurium is employed as an adjunct to general anesthesia to facilitate endotracheal intubation, maintain surgical muscle relaxation, and support mechanical ventilation in intensive care settings [1].

Atracurium (CAS 64228-79-1) Procurement: Why In-Class Substitution with Cisatracurium, Rocuronium, or Vecuronium Is Not Clinically Equivalent


While atracurium, cisatracurium, rocuronium, and vecuronium are all non-depolarizing NMBAs used for similar clinical indications, direct substitution without dose adjustment and clinical consideration is not appropriate due to significant quantitative differences in potency, onset time, duration of action, histamine release profile, and hemodynamic effects [1][2][3]. Cisatracurium, a single isolated stereoisomer of atracurium, exhibits approximately 3-4 fold higher potency and a markedly reduced propensity for histamine release, but demonstrates a slower onset and longer duration in children [2]. Rocuronium provides significantly faster onset (approximately 1.4-1.9x faster) and a shorter duration compared to atracurium, but lacks the organ-independent elimination profile that defines atracurium's utility in patients with renal or hepatic impairment [1][3]. Vecuronium, an aminosteroid NMBA, exhibits a slower onset (approximately 1.2x slower) and a longer duration in some studies, but demonstrates greater cardiovascular stability [1]. These quantifiable differences in pharmacodynamic and pharmacokinetic parameters preclude simple interchangeability and necessitate compound-specific selection based on the clinical context and patient-specific requirements.

Atracurium (CAS 64228-79-1): Quantifiable Differentiation Evidence vs. Cisatracurium, Rocuronium, and Vecuronium for Scientific Selection


Atracurium vs. Cisatracurium: Quantified Difference in Clinical Duration of Action in Pediatric Patients

In a prospective, randomized, double-blinded study of children aged 2-7 years undergoing general anesthesia, the mean duration of action (time to 25% recovery of T1) for atracurium (0.5 mg/kg loading dose) was significantly shorter at 27.90 ± 9.73 minutes, compared to 47.03 ± 9.15 minutes for cisatracurium (0.15 mg/kg loading dose) [1]. This represents a mean difference of approximately 19.1 minutes (or a ~1.7-fold longer duration for cisatracurium). The difference in mean onset time was also significant (2.12 ± 0.62 minutes for atracurium vs. 2.47 ± 0.59 minutes for cisatracurium, p<0.05) [1].

Pediatric Anesthesia Neuromuscular Blockade Clinical Duration

Atracurium vs. Rocuronium: Quantified Difference in Onset Time and Clinical Duration in Adult Patients

In a randomized clinical trial of 60 adult patients undergoing general surgery, the onset time of neuromuscular block (time to maximum suppression) was significantly longer for atracurium (0.5 mg/kg) at 94 ± 26 seconds, compared to rocuronium (0.6 mg/kg) at 54 ± 22 seconds (p=0.001) [1]. The clinical duration of the intubating dose (time to 25% T1 recovery) was significantly longer for atracurium at 45 ± 7.1 minutes, compared to rocuronium at 34 ± 6.9 minutes (p<0.001) [1]. A separate study comparing equipotent doses reported similar findings, with atracurium exhibiting a clinical duration (Tl25) of 52.3 ± 7.2 minutes versus rocuronium at 40.0 ± 6.4 minutes (p<0.05) [2].

Adult Anesthesia Neuromuscular Blockade Onset Clinical Duration

Atracurium vs. Rocuronium and Vecuronium: Quantified Difference in Histamine Release and Hemodynamic Impact

Atracurium administration results in significant, quantifiable increases in plasma histamine concentration, leading to associated hemodynamic changes. In a direct comparison with rocuronium, atracurium (0.5 mg/kg) increased plasma histamine levels by 232% at 1 minute and 149% at 3 minutes post-injection (p<0.01), while rocuronium produced no significant change [1]. This histamine release correlated with a significant decrease in mean arterial blood pressure and an increase in heart rate in the atracurium group (p<0.01) [1]. Clinical signs of histamine release (e.g., cutaneous flushing) were observed in 62 ± 10% of atracurium patients versus 0% of rocuronium patients [1]. In a separate study comparing atracurium, vecuronium, and rocuronium in CABG patients, vecuronium demonstrated superior cardiovascular stability, with atracurium showing more pronounced hemodynamic fluctuations [2].

Histamine Release Hemodynamics Adverse Effects

Atracurium vs. Vecuronium: Quantified Difference in Onset Time to 90% Block During Enflurane Anesthesia

In a study comparing the onset of action of rocuronium, atracurium, and vecuronium during enflurane anesthesia, equipotent doses were administered to achieve a similar maximal block (between 85% and 97%). The time to achieve 90% of the final neuromuscular block was 3.06 minutes for atracurium (0.12 mg/kg), which was significantly faster than the 3.71 minutes for vecuronium (0.02 mg/kg) (P < 0.05) [1]. The study also established potency ratios of approximately 1 : 8.5 : 1.2 for rocuronium, vecuronium, and atracurium, respectively, indicating that vecuronium is approximately 6 times more potent than atracurium on a weight basis [1].

Neuromuscular Blockade Onset Enflurane Anesthesia Potency Comparison

Atracurium: Quantified Stability and Storage Requirements - Impact on Procurement and Inventory Management

Atracurium undergoes spontaneous Hofmann elimination in vitro, which dictates specific storage and handling requirements that differentiate it from other NMBAs. Atracurium solutions stored at room temperature lose approximately 5% of their potency per month due to this spontaneous degradation [1]. To maintain stability, commercial solutions are formulated at an acidic pH of 3.25-3.65 and must be stored under refrigeration (2-8°C) [2]. Under these refrigerated conditions, atracurium is stable for at least 18 months [3]. Freezing must be avoided as it can cause degradation [2]. In contrast, rocuronium and vecuronium do not undergo Hofmann elimination and have different, generally less stringent, storage requirements.

Drug Stability Hofmann Elimination Cold Chain Storage

Atracurium vs. Cisatracurium: Quantified Difference in Intubating Conditions at 2 Minutes Post-Injection

In a clinical study of 100 adult ASA I/II patients, the quality of intubating conditions was assessed at 2 minutes post-injection. Following a dose of 0.5 mg/kg atracurium, excellent to good intubating conditions were achieved in 90% of patients [1]. In contrast, an equipotent dose of cisatracurium (0.1 mg/kg) produced excellent to good conditions in only 70% of patients at the same 2-minute time point [1]. To achieve comparable intubating success (90%), a higher dose of cisatracurium (0.15 mg/kg) was required, and to achieve 98% success, doses of 0.2-0.4 mg/kg were necessary [1].

Endotracheal Intubation Intubating Conditions Clinical Efficacy

Atracurium (CAS 64228-79-1): High-Value Application Scenarios Derived from Quantitative Differentiation Evidence


Short- to Intermediate-Duration Surgical Procedures Requiring Reliable Onset and Intermediate Duration with Organ-Independent Clearance

Based on direct comparative evidence, atracurium provides a clinical duration of 27.9 ± 9.7 minutes in children [1] and 45-52 minutes in adults [2][3]. Its onset time of 90-94 seconds [2][3] offers a balance between the ultra-fast rocuronium (54 seconds) and the slower cisatracurium (2.5 minutes in children) [1]. This profile, combined with its elimination via Hofmann degradation and ester hydrolysis—largely independent of renal or hepatic function [4]—makes it particularly suitable for a wide range of general surgical procedures in patients with normal or compromised organ function. It is an evidence-based choice for procurement when an intermediate-acting NMBA with reliable onset and organ-independent clearance is required for a diverse surgical caseload.

Anesthesia for Patients with Renal or Hepatic Impairment

The defining characteristic of atracurium is its metabolism via Hofmann elimination and non-specific esterases, which renders its duration of action largely independent of kidney and liver function [1]. This is a quantifiable differentiation from aminosteroid NMBAs like rocuronium and vecuronium, which rely on hepatic metabolism and/or renal excretion. Procurement for hospitals with significant nephrology, hepatology, or transplant services should prioritize atracurium (or cisatracurium) to ensure predictable neuromuscular blockade and recovery in this vulnerable patient population, avoiding the prolonged paralysis and potential for residual block seen with renally-excreted agents.

Procedures Where Avoidance of Tachycardia from Pancuronium or Histamine Release from Higher-Dose Atracurium is Paramount

While atracurium is associated with dose-dependent histamine release (232% increase at 1 minute at 0.5 mg/kg) [1], this effect can be clinically managed by slow injection or by using lower doses. In scenarios where the tachycardia associated with pancuronium is contraindicated (e.g., coronary artery disease), but the slower onset of vecuronium is undesirable, atracurium offers a middle ground with a predictable, if modest, cardiovascular profile. Procurement decisions may favor atracurium over pancuronium in cardiac anesthesia units where heart rate control is critical, provided the histamine release risk is mitigated through appropriate administration techniques.

Procurement for Cold-Chain-Compliant Facilities: A Cost-Effective Option with Defined Stability Profile

Atracurium requires refrigerated storage (2-8°C) to maintain potency, as it degrades at approximately 5% per month at room temperature [1]. For healthcare facilities with robust cold chain infrastructure, atracurium may represent a more cost-effective procurement option compared to its more expensive, but more stable, isomer cisatracurium. The quantifiable stability loss at room temperature [1] allows for precise inventory management and waste reduction strategies, making it a viable and economical choice for high-volume anesthesia departments that can adhere to cold storage protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atracurium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.